1-(4-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c1-12-17(15-4-2-3-5-16(15)21-12)26(24,25)11-10-20-18(23)22-14-8-6-13(19)7-9-14/h2-9,21H,10-11H2,1H3,(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJSVFYMYLJTDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-fluoroaniline, 2-methylindole, and ethyl sulfonyl chloride.
Formation of Intermediate: The 2-methylindole is reacted with ethyl sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.
Coupling Reaction: The intermediate is then coupled with 4-fluoroaniline using a coupling reagent like carbonyldiimidazole (CDI) to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Key Observations :
Antiviral Activity
- The structurally related thiourea analog (1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea) demonstrated anti-HIV-1 activity with an EC₅₀ of 5.45 µg/mL by inhibiting reverse transcriptase via hydrogen bonding with Lys101 and π-π interactions with Trp229/Tyr181 .
- The target compound’s sulfonamide group may strengthen binding to similar residues, though its larger size could reduce cell permeability.
Enzyme Inhibition
- Urea derivatives with aromatic substituents (e.g., ) often target ATP-binding pockets or allosteric sites. For example, glimepiride (a sulfonylurea antidiabetic drug) binds sulfonylurea receptors in pancreatic β-cells . The target compound’s indole-sulfonamide motif may confer selectivity for kinases or proteases.
Molecular Docking and Computational Predictions
- Collision Cross-Section (CCS) : While direct data for the target compound are unavailable, the chlorophenyl analog (CID 266477) has a predicted CCS of 180–190 Ų , suggesting similar urea derivatives may occupy mid-range CCS values.
- Binding Affinity : Docking studies of indole-containing ureas (e.g., ) highlight the importance of the indole ring in π-stacking and the urea linker in hydrogen bonding. Substitution with a sulfonyl group could enhance interactions with polar residues (e.g., Asp/Glu).
Biological Activity
1-(4-Fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer and anti-inflammatory effects, based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 345.39 g/mol. The presence of the fluorophenyl and indole moieties contributes to its biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to this structure. For instance, derivatives of indole have shown moderate to potent antiproliferative activities against various cancer cell lines, including HeLa, A-549, and ECA-109. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Indole derivative A | HeLa | 12.5 |
| Indole derivative B | A-549 | 15.3 |
| Indole derivative C | ECA-109 | 10.7 |
These results indicate that modifications in the indole structure can enhance anticancer activity, potentially making this compound a candidate for further development.
Anti-inflammatory Activity
The anti-inflammatory effects of related compounds have been documented, showing significant inhibition of pro-inflammatory cytokines such as TNF-α. For example, some derivatives exhibited an inhibition percentage comparable to standard anti-inflammatory drugs like diclofenac sodium.
| Compound | Inhibition (%) | Standard Drug |
|---|---|---|
| Compound D | 93.80% | Diclofenac (90.21%) |
| Compound E | 98.16% | Diclofenac (90.21%) |
The mechanisms behind these effects typically involve COX-2 inhibition and reduction of inflammatory mediators, suggesting that the compound may possess similar properties.
Case Studies
- Study on Anticancer Activity : A study conducted by Jiang et al. synthesized various indole derivatives and evaluated their anticancer effects in vitro. The results indicated that certain modifications led to enhanced potency against cancer cell lines, with IC50 values ranging from 10 µM to 15 µM in different assays .
- Study on Anti-inflammatory Effects : Research published in MDPI highlighted the efficacy of indole-based compounds in reducing inflammation markers in animal models. Compounds showed significant edema inhibition percentages, demonstrating their potential as anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
